molecular formula C14H22N2O4 B2359182 N-(1,4-Dioxaspiro[4.4]nonan-3-ylmethyl)-3-(prop-2-enoylamino)propanamide CAS No. 2361856-83-7

N-(1,4-Dioxaspiro[4.4]nonan-3-ylmethyl)-3-(prop-2-enoylamino)propanamide

Cat. No. B2359182
CAS RN: 2361856-83-7
M. Wt: 282.34
InChI Key: YGCKGZLUXABBIU-UHFFFAOYSA-N
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Description

N-(1,4-Dioxaspiro[4.4]nonan-3-ylmethyl)-3-(prop-2-enoylamino)propanamide, also known as DNMDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. DNMDP is a synthetic compound that has been synthesized using various methods and has shown promising results in scientific studies.

Mechanism of Action

The mechanism of action of N-(1,4-Dioxaspiro[4.4]nonan-3-ylmethyl)-3-(prop-2-enoylamino)propanamide involves the inhibition of enzymes involved in cancer cell proliferation, such as DNA topoisomerase II and histone deacetylase. N-(1,4-Dioxaspiro[4.4]nonan-3-ylmethyl)-3-(prop-2-enoylamino)propanamide also induces apoptosis in cancer cells by activating the caspase pathway, a process that leads to programmed cell death. Furthermore, N-(1,4-Dioxaspiro[4.4]nonan-3-ylmethyl)-3-(prop-2-enoylamino)propanamide has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
N-(1,4-Dioxaspiro[4.4]nonan-3-ylmethyl)-3-(prop-2-enoylamino)propanamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation, induction of apoptosis, and anti-inflammatory and antioxidant properties. N-(1,4-Dioxaspiro[4.4]nonan-3-ylmethyl)-3-(prop-2-enoylamino)propanamide has also been shown to have low toxicity in normal cells, making it a potential candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(1,4-Dioxaspiro[4.4]nonan-3-ylmethyl)-3-(prop-2-enoylamino)propanamide in lab experiments is its high purity, which allows for accurate and reproducible results. N-(1,4-Dioxaspiro[4.4]nonan-3-ylmethyl)-3-(prop-2-enoylamino)propanamide also has low toxicity in normal cells, making it a safe compound to use in lab experiments. However, one limitation of N-(1,4-Dioxaspiro[4.4]nonan-3-ylmethyl)-3-(prop-2-enoylamino)propanamide is its limited solubility in water, which may affect its bioavailability in vivo.

Future Directions

There are several future directions for research on N-(1,4-Dioxaspiro[4.4]nonan-3-ylmethyl)-3-(prop-2-enoylamino)propanamide, including the investigation of its potential applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Further studies are also needed to elucidate the mechanism of action of N-(1,4-Dioxaspiro[4.4]nonan-3-ylmethyl)-3-(prop-2-enoylamino)propanamide and its potential side effects. Additionally, the development of more efficient synthesis methods for N-(1,4-Dioxaspiro[4.4]nonan-3-ylmethyl)-3-(prop-2-enoylamino)propanamide may lead to its wider application in medical research.
Conclusion
In conclusion, N-(1,4-Dioxaspiro[4.4]nonan-3-ylmethyl)-3-(prop-2-enoylamino)propanamide is a synthetic compound that has shown promising results in scientific studies, particularly in the field of cancer treatment. N-(1,4-Dioxaspiro[4.4]nonan-3-ylmethyl)-3-(prop-2-enoylamino)propanamide has various biochemical and physiological effects, including the inhibition of cancer cell proliferation, induction of apoptosis, and anti-inflammatory and antioxidant properties. Although N-(1,4-Dioxaspiro[4.4]nonan-3-ylmethyl)-3-(prop-2-enoylamino)propanamide has some limitations, it has potential applications in medical research, and further studies are needed to investigate its full potential.

Synthesis Methods

N-(1,4-Dioxaspiro[4.4]nonan-3-ylmethyl)-3-(prop-2-enoylamino)propanamide can be synthesized using various methods, including the reaction of 3-aminopropanoic acid with prop-2-enoyl chloride, followed by the reaction of the resulting compound with 1,4-dioxaspiro[4.4]nonane-3-methanol. Another method involves the reaction of 3-aminopropanoic acid with 1,4-dioxaspiro[4.4]nonane-3-methanol, followed by the reaction of the resulting compound with prop-2-enoyl chloride. Both methods have been used to synthesize N-(1,4-Dioxaspiro[4.4]nonan-3-ylmethyl)-3-(prop-2-enoylamino)propanamide with high yields and purity.

Scientific Research Applications

N-(1,4-Dioxaspiro[4.4]nonan-3-ylmethyl)-3-(prop-2-enoylamino)propanamide has shown potential applications in medical research, particularly in the field of cancer treatment. Studies have shown that N-(1,4-Dioxaspiro[4.4]nonan-3-ylmethyl)-3-(prop-2-enoylamino)propanamide can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. N-(1,4-Dioxaspiro[4.4]nonan-3-ylmethyl)-3-(prop-2-enoylamino)propanamide has also been shown to inhibit the growth of cancer cells by inhibiting the activity of enzymes involved in cancer cell proliferation. Furthermore, N-(1,4-Dioxaspiro[4.4]nonan-3-ylmethyl)-3-(prop-2-enoylamino)propanamide has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of other diseases.

properties

IUPAC Name

N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-3-(prop-2-enoylamino)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4/c1-2-12(17)15-8-5-13(18)16-9-11-10-19-14(20-11)6-3-4-7-14/h2,11H,1,3-10H2,(H,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGCKGZLUXABBIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCC(=O)NCC1COC2(O1)CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,4-Dioxaspiro[4.4]nonan-3-ylmethyl)-3-(prop-2-enoylamino)propanamide

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